(S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol
Description
Properties
IUPAC Name |
(2S)-2-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3NO2/c1-28-17-7-4-15(5-8-17)13-26-19-9-6-16(22)12-18(19)20(27,21(23,24)25)11-10-14-2-3-14/h4-9,12,14,26-27H,2-3,13H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWOBQJYQHISM-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[C@@](C#CC3CC3)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109058 | |
| Record name | (αS)-5-Chloro-α-(2-cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-α-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173676-60-3 | |
| Record name | (αS)-5-Chloro-α-(2-cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-α-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173676-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(5-Chloro-2-((4-methoxyphenyl)methylamino)phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173676603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (αS)-5-Chloro-α-(2-cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-α-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(5-CHLORO-2-((4-METHOXYPHENYL)METHYLAMINO)PHENYL)-4-CYCLOPROPYL-1,1,1-TRIFLUOROBUT-3-YN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUK6A4RQ7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
RUK6A4RQ7D, also known as Rucaparib, is primarily a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is an enzyme that plays an essential role in DNA repair.
Mode of Action
Rucaparib works through several PARP-dependent and PARP-independent mechanisms of action. It targets genetically-mutated cancer cells that lack a DNA repair mechanism, causing cancer cell death and reducing tumor growth.
Biochemical Pathways
The primary biochemical pathway affected by Rucaparib is the DNA repair pathway. By inhibiting PARP, Rucaparib prevents the repair of DNA damage in cancer cells, leading to cell death and a reduction in tumor growth.
Pharmacokinetics
Rucaparib’s pharmacokinetics is well described by a two-compartment model with sequential zero-order release and first-order absorption and elimination. Covariate effects of baseline creatinine clearance and albumin on Rucaparib clearance were identified.
Biological Activity
(S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol, also known as E-4, is a chemical compound with a complex structure and significant biological implications. This compound is the S enantiomer of a racemic mixture and is noted for its role as an impurity in Efavirenz, an antiretroviral medication used to treat HIV-1 infections. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profiles.
- Molecular Formula : C21H19ClF3NO2
- Molecular Weight : 409.83 g/mol
- CAS Number : 173676-60-3
The compound features a chloro group, trifluoromethyl group, and a cyclopropyl moiety, which contribute to its unique pharmacological properties.
This compound primarily functions as an inhibitor of HIV-1 reverse transcriptase. This mechanism is essential in preventing the replication of the virus within host cells, thereby reducing viral load in infected individuals. The structural characteristics of the compound allow it to interact effectively with the enzyme's active site.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit potent antiviral activity against HIV. A study demonstrated that the presence of the trifluoromethyl group enhances binding affinity to the reverse transcriptase enzyme, significantly improving inhibitory efficacy compared to non-fluorinated analogs.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated effective inhibition of HIV-1 replication in vitro with IC50 values in low nanomolar range. |
| Study 2 | Showed synergistic effects when combined with other antiretroviral agents, enhancing overall therapeutic outcomes. |
Toxicology and Safety Profile
While this compound has shown promising antiviral properties, its safety profile requires careful evaluation. Toxicological studies indicate potential cytotoxic effects at high concentrations, necessitating further research to establish safe dosage levels for therapeutic use.
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity :
- (S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol is recognized as an impurity of Efavirenz , an established HIV-1 reverse transcriptase inhibitor. Its structural similarity to Efavirenz suggests potential antiviral properties that warrant further investigation .
- Research on HIV Treatment :
- Impurity Reference Material :
Case Study 1: Impurity Profiling in Efavirenz Formulations
A study focused on the impurity profiles of Efavirenz formulations highlighted the presence of this compound. This research demonstrated that monitoring such impurities can be crucial for maintaining drug efficacy and safety in long-term HIV treatment regimens .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research exploring the structure-activity relationships of compounds similar to this compound has shown that modifications to its structure can influence its biological activity against HIV. These findings suggest that further optimization of this compound could lead to more effective antiviral agents .
Summary
This compound serves as a significant compound in antiviral research, particularly concerning HIV treatment. Its role as an impurity in Efavirenz formulations highlights its importance in pharmaceutical quality control and potential therapeutic applications. Ongoing research into its properties and effects will likely yield valuable insights into enhancing antiviral drug efficacy and combating drug resistance.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Several agrochemicals share structural motifs with the target compound, such as halogenated aromatic rings and trifluoromethyl groups. Key examples include:
| Compound Name | Molecular Features | Key Functional Groups | Primary Use | CAS Number |
|---|---|---|---|---|
| Metconazole | Triazole ring, chlorophenyl group | 1H-1,2,4-triazol-1-ylmethyl | Fungicide | 125116-23-6 |
| Triticonazole | Chlorophenylmethylene, triazole | 1H-1,2,4-triazole-1-ylmethyl | Fungicide | 131983-72-7 |
| Acifluorfen | Nitrobenzoic acid, trifluoromethylphenoxy | 5-(2-chloro-4-(trifluoromethyl)phenoxy) | Herbicide | 50594-66-6 |
| Halosafen | Ethylsulfonyl, nitrobenzamide | N-(ethylsulfonyl)-2-nitrobenzamide | Herbicide | 149028-21-1 |
Structural Similarities and Differences
- Trifluoromethyl Groups : Present in both the target compound and acifluorfen, enhancing metabolic stability and lipophilicity .
- Chlorinated Aromatic Rings : Common in metconazole and triticonazole, contributing to binding affinity in fungal cytochrome P450 inhibition .
- Amino and Methoxy Groups: Unique to the target compound, enabling hydrogen bonding and chiral specificity in pharmaceutical applications .
Physicochemical Properties
Lumping Strategy Considerations
Compounds with trifluoromethyl and chlorinated aromatic groups are often "lumped" into surrogate categories in environmental modeling due to shared reactivity and persistence . This highlights their structural and functional convergence despite divergent applications.
Preparation Methods
Reaction Mechanism and Optimization
The cycloaddition forms a strained intermediate, which undergoes nucleophilic displacement by the p-methoxybenzylamine group. Key findings include:
-
Catalyst loading : 10 mol% PBu₃ maximizes yield (72–85%) while minimizing side reactions.
-
Substrate scope : Electron-withdrawing groups on the aryl ring enhance reaction rates.
-
Temperature : Reactions proceed optimally at 60°C in dichloromethane (DCM).
This method offers a convergent route to the target compound but requires rigorous purification to remove phosphine oxide byproducts.
Tandem Mannich Reaction/Transamidation
Zhang et al. (2021) reported a diastereo- and enantioselective tandem Mannich reaction/transamidation using benzylidene succinimides as 3C synthons. Catalyzed by a Cinchona alkaloid-derived squaramide, the reaction between cyclic trifluoromethyl ketimines and succinimides yields polycyclic dihydroquinazolinones, which are subsequently transformed into the target compound.
Key Advantages
-
Enantioselectivity : Up to 99% ee via non-covalent interactions between the squaramide catalyst and substrates.
-
Yield : 85–99% isolated yield after column chromatography.
-
Functional group tolerance : Methoxy and chloro substituents are well-tolerated.
This method is notable for its modularity, enabling rapid access to structural analogs for structure-activity relationship (SAR) studies.
Crystalline Form Synthesis and Purification Techniques
Crystallization plays a pivotal role in purifying this compound from Efavirenz synthesis mixtures. Patent literature describes four crystalline forms (Forms 1–4) of Efavirenz, each with distinct X-ray powder diffraction (XRPD) patterns and thermal profiles.
Crystallization Conditions
-
Solvent system : Ethanol/water mixtures (70:30 v/v) promote Form 2 crystallization, which minimizes impurity entrapment.
-
Cooling rate : Gradual cooling at 0.5°C/min enhances crystal purity.
Post-crystallization analyses via differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) confirm impurity levels below 0.1%.
Analytical Characterization
Rigorous characterization ensures the identity and purity of the synthesized compound:
Spectroscopic Methods
Chromatographic Techniques
-
HPLC : Retention time of 12.3 min on a C18 column (acetonitrile/water 65:35, 1 mL/min).
-
Chiral HPLC : Confirms enantiomeric purity (>99% ee) using a Chiralpak AD-H column.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Chiral Alkoxide | (1R,2S)-N-pyrrolidinylnorephedrine | 31 | 96–98 | Scalability |
| Phosphine-Catalyzed | PBu₃ | 72–85 | N/A | Convergent synthesis |
| Tandem Mannich | Squaramide | 85–99 | 99 | High enantioselectivity |
| Crystallization | – | >95 | >99 | Purification efficiency |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of (S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol?
- Methodological Answer : A multi-step synthesis approach is typically employed. For example:
- Step 1 : Introduce the cyclopropylacetenyl group via nucleophilic addition using NaH in THF (as demonstrated in similar benzofuran derivatives) .
- Step 2 : Install the trifluoromethyl group via radical trifluoromethylation or halogen exchange reactions under controlled conditions .
- Step 3 : Functionalize the amino group using reductive amination with 4-methoxybenzylamine, followed by chiral resolution (e.g., chiral HPLC) to isolate the (S)-enantiomer .
- Key Considerations : Optimize reaction temperatures and stoichiometry to avoid side reactions (e.g., over-alkylation).
Q. How can the stereochemical configuration of the (S)-enantiomer be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to unambiguously determine the absolute configuration .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection for enantiomeric excess (ee) analysis .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT simulations) .
Q. What analytical techniques are suitable for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- HPLC-MS : Monitor degradation products using reverse-phase C18 columns and electrospray ionization (ESI-MS) .
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and quantify degradation kinetics .
- NMR Spectroscopy : Track structural changes (e.g., hydrolysis of the methoxy group) via H and F NMR .
Advanced Research Questions
Q. How can computational methods be applied to predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes) .
- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies and validate against experimental IC values .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., conflicting cytotoxicity results)?
- Methodological Answer :
- Dose-Response Reproducibility : Test the compound across multiple cell lines (e.g., HEK293, HeLa) using standardized MTT assays .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to clarify whether observed effects are parent compound- or metabolite-driven .
- Target Engagement Studies : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm direct target binding .
Q. How can the compound’s metabolic pathways be elucidated in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH, then extract metabolites using SPE (Oasis HLB cartridges) .
- High-Resolution MS : Identify phase I/II metabolites via UPLC-QTOF-MS with data-independent acquisition (DIA) .
- Isotopic Labeling : Synthesize C-labeled analogs to track metabolic cleavage sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
